molecular formula C14H18FN3O B11747016 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine

Cat. No.: B11747016
M. Wt: 263.31 g/mol
InChI Key: WSLRQKNYWTYJDD-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.

    Attachment of the Methoxyphenylmethylamine Moiety: This step involves the reaction of the pyrazole derivative with 4-methoxybenzylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methoxyphenylmethylamine moiety may interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H18FN3O/c1-19-14-4-2-12(3-5-14)8-16-9-13-10-17-18(11-13)7-6-15/h2-5,10-11,16H,6-9H2,1H3

InChI Key

WSLRQKNYWTYJDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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